1-[(4-Ethenylphenyl)methyl]-3-ethyl-2,3-dihydro-1H-imidazol-1-ium chloride
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Overview
Description
1-[(4-Ethenylphenyl)methyl]-3-ethyl-2,3-dihydro-1H-imidazol-1-ium chloride is a chemical compound with the molecular formula C14H15N2Cl It belongs to the class of imidazolium salts, which are known for their wide range of applications in various fields such as chemistry, biology, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Ethenylphenyl)methyl]-3-ethyl-2,3-dihydro-1H-imidazol-1-ium chloride typically involves the reaction of 1-(4-ethenylphenyl)methyl-1H-imidazole with an alkylating agent such as ethyl chloride. The reaction is usually carried out in the presence of a base like sodium hydroxide or potassium carbonate to facilitate the alkylation process. The reaction conditions often include refluxing the mixture in an appropriate solvent such as toluene or acetonitrile for several hours .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of phase transfer catalysts can also be employed to improve the reaction rate and selectivity. The final product is typically purified through recrystallization or chromatography techniques to obtain a high-purity compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
1-[(4-Ethenylphenyl)methyl]-3-ethyl-2,3-dihydro-1H-imidazol-1-ium chloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding imidazolium oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced imidazolium derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in inert solvents like tetrahydrofuran or diethyl ether under anhydrous conditions.
Major Products Formed
Oxidation: Imidazolium oxides
Reduction: Reduced imidazolium derivatives
Substitution: Various substituted imidazolium salts depending on the nucleophile used
Scientific Research Applications
1-[(4-Ethenylphenyl)methyl]-3-ethyl-2,3-dihydro-1H-imidazol-1-ium chloride has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: Investigated for its potential antimicrobial and antifungal properties, making it a candidate for developing new pharmaceuticals.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Mechanism of Action
The mechanism of action of 1-[(4-Ethenylphenyl)methyl]-3-ethyl-2,3-dihydro-1H-imidazol-1-ium chloride involves its interaction with specific molecular targets and pathways. In biological systems, the compound can interact with cell membranes, leading to disruption of membrane integrity and subsequent cell death. It can also inhibit the activity of certain enzymes, thereby affecting various metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 1-[(4-Ethenylphenyl)methyl]-3-methyl-1,2-dihydroimidazol-1-ium chloride
- 1-[(4-Ethenylphenyl)methyl]-3-butyl-1,2-dihydroimidazol-1-ium chloride
- 1-[(4-Ethenylphenyl)methyl]-3-propyl-1,2-dihydroimidazol-1-ium chloride
Uniqueness
1-[(4-Ethenylphenyl)methyl]-3-ethyl-2,3-dihydro-1H-imidazol-1-ium chloride is unique due to its specific ethyl substitution, which can influence its physical and chemical properties, such as solubility, reactivity, and stability. This uniqueness makes it particularly suitable for certain applications where other similar compounds may not perform as effectively .
Properties
CAS No. |
652134-14-0 |
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Molecular Formula |
C14H19ClN2 |
Molecular Weight |
250.77 g/mol |
IUPAC Name |
1-[(4-ethenylphenyl)methyl]-3-ethyl-1,2-dihydroimidazol-1-ium;chloride |
InChI |
InChI=1S/C14H18N2.ClH/c1-3-13-5-7-14(8-6-13)11-16-10-9-15(4-2)12-16;/h3,5-10H,1,4,11-12H2,2H3;1H |
InChI Key |
AWXHRVGPLOPMEQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C[NH+](C=C1)CC2=CC=C(C=C2)C=C.[Cl-] |
Origin of Product |
United States |
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